2-(2-chlorophenyl)-7-cyclopentylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
2-(2-Chlorophenyl)-7-cyclopentylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrido-triazolo-pyrimidinone core. Its structure includes two critical substituents: a 2-chlorophenyl group at position 2 and a cyclopentyl group at position 5.
Properties
IUPAC Name |
4-(2-chlorophenyl)-11-cyclopentyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O/c20-15-8-4-3-7-13(15)17-22-19-21-11-14-16(25(19)23-17)9-10-24(18(14)26)12-5-1-2-6-12/h3-4,7-12H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJMYQNXDOSBEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups: The main compound’s 2-chlorophenyl group contrasts with the 3-pyridinyl group in Compound 1.
- Cycloalkyl vs. Aromatic Substitutions : The cyclopentyl group in the main compound differs from Compound 3’s 3-chlorobenzyl. Cyclopentyl may reduce steric hindrance compared to benzyl, favoring interactions with compact binding pockets .
- Hydrophilicity : Compound 2’s 2-hydroxyphenyl group increases polarity and hydrogen-bonding capacity, contrasting with the main compound’s lipophilic chloroaryl group. This difference could influence solubility and biodistribution .
Antimicrobial and Enzyme Modulation
- Compound 2 (3-(2-hydroxyphenyl)-7-methyl derivative) exhibits structural similarity to antifungal agents, with hydroxyl groups enhancing interactions with microbial enzymes .
- Compound 3 (6-(3-chlorobenzyl) derivative) was synthesized using BMIM-PF6 ionic liquid, a method favoring high yields and recyclability . This contrasts with traditional reflux methods (e.g., Compound 4’s synthesis with hydrazine hydrate), suggesting adaptability in synthetic routes for optimizing substituent compatibility .
Electronic and Steric Effects
- Compound 5a (4-nitrophenyl) and 5b (trifluoromethylphenyl) feature strong electron-withdrawing groups. The nitro group in 5a may confer higher reactivity in electrophilic substitution compared to the main compound’s chloro group, while 5b’s trifluoromethyl group offers enhanced metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
